[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol
Description
The compound [(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol is a chiral spirocyclic pyrrolizine derivative featuring a cyclopropane ring fused to a pyrrolizine core, with two fluorine atoms at the 1' positions of the cyclopropane and a hydroxymethyl group at the 8S position.
Properties
Molecular Formula |
C10H15F2NO |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
RNLFQMJKSXNFAL-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@]3(CC3(F)F)CN2C1)CO |
Canonical SMILES |
C1CC2(CC3(CC3(F)F)CN2C1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the spiro junction: This step involves the formation of the cyclopropane ring, often through cyclopropanation reactions using diazo compounds or other cyclopropane-forming reagents.
Methanol group addition:
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrrolizine ring to a more saturated form using hydrogenation catalysts.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds in the pyrrolizine ring.
Scientific Research Applications
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated structure may exhibit significant biological activity, making it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, the compound could be explored for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: The compound’s stability and reactivity make it useful in material science, such as developing new polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may provide rigidity, allowing the compound to fit precisely into binding sites. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: [(8S)-6-(Difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS 2820537-07-1)
- Core Structure : Both compounds share a pyrrolizine backbone with a hydroxymethyl group at the 8S position. However, the target compound incorporates a spirocyclopropane ring, whereas the analog substitutes this with a difluoromethylene group (C=CF₂) at position 5. This difference significantly alters steric and electronic properties.
- Synthetic Accessibility: The analog is commercially available in various quantities (100 mg to 1 g), with a molar formula OC[C@]12CCCN2CC(=C(F)F)C1, suggesting established synthetic routes.
- Fluorination Impact : The spirocyclopropane’s 1',1'-difluoro substitution in the target compound may enhance rigidity and metabolic resistance compared to the analog’s difluoromethylene group, which introduces planar sp² hybridization.
Thienopyrano-Pyrazinone Derivatives ()
- Structural Divergence: Compounds like 6-aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones feature fused thiophene-pyrazinone systems, contrasting with the pyrrolizine-cyclopropane core of the target compound.
- Synthetic Methodology: Both classes utilize low-temperature reactions (e.g., −20°C in DMF for thienopyrano-pyrazinones) and sodium sulfide (NaSH) for cyclization, but the target compound’s spirocyclic synthesis may demand stricter stereocontrol.
- Bioactivity Potential: Thienopyrano-pyrazinones are noted for diverse biological activities, implying that the target compound’s fluorinated spirocyclic system could similarly target enzymes like kinases or proteases, though direct evidence is lacking.
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
- Functional Groups: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate includes ester, nitrophenyl, and cyano groups, differing from the target compound’s alcohol and fluorinated spiro system.
- Physicochemical Properties : The tetrahydroimidazo-pyridine derivative has a higher molecular weight (51% yield, mp 243–245°C) and polar functional groups, suggesting lower lipophilicity compared to the target compound’s compact, fluorinated structure.
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure that contributes to its unique biological properties. The stereochemistry at positions 6 and 8 is crucial for its activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Some spirocyclic compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Compounds with similar frameworks have demonstrated neuroprotective properties in vitro.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could underlie its neuroprotective effects.
- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell survival may contribute to its anticancer effects.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar spirocyclic compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Anticancer Studies
In vitro studies using cancer cell lines demonstrated that derivatives of spirocyclic compounds induced apoptosis through caspase activation. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Caspase activation |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Research involving animal models of neurodegeneration showed that spirocyclic compounds could reduce neuronal death by modulating oxidative stress markers and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
